Melting Point Comparison: 2,4-Di-tert-butyl vs. 2,4-Dimethyl and 2,4-Di-tert-amyl Analogs
In a direct, head-to-head synthetic study, the melting point of 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol was determined to be 151 °C. This value is significantly higher than that of the 2,4-dimethyl analog (142 °C) and the 2,4-di-tert-amyl analog (125 °C) synthesized under identical conditions [1]. The higher melting point indicates stronger intermolecular forces and greater crystallinity, which can be advantageous for isolation and purification steps in multi-step syntheses.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 151 °C |
| Comparator Or Baseline | 2-Nitro-2'-hydroxy-3',5'-dimethylazobenzene: 142 °C; 2,4-di-tert-amyl analog: 125 °C |
| Quantified Difference | Δ +9 °C vs. dimethyl analog; Δ +26 °C vs. di-tert-amyl analog |
| Conditions | Product isolated after diazotization of o-nitroaniline and coupling with respective 2,4-disubstituted phenol under identical acidic, aqueous dispersion conditions. |
Why This Matters
A higher melting point simplifies solid handling, improves filterability, and reduces the risk of product loss during workup, directly impacting manufacturing efficiency and cost.
- [1] Process for coupling of water-insoluble 2,4-disubstituted phenols with diazotized o-nitroanilines. U.S. Patent 3,998,804, December 21, 1976. (See Example I for target compound and comparative data). View Source
